2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole
CAS No.:
Cat. No.: VC18527519
Molecular Formula: C11H9N3S
Molecular Weight: 215.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9N3S |
|---|---|
| Molecular Weight | 215.28 g/mol |
| IUPAC Name | 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C11H9N3S/c1-7-10(13-6-12-7)11-14-8-4-2-3-5-9(8)15-11/h2-6H,1H3,(H,12,13) |
| Standard InChI Key | BIZLWQWPCFQALU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CN1)C2=NC3=CC=CC=C3S2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzothiazole core (a benzene ring fused to a thiazole moiety) substituted at the 2-position with a 5-methyl-1H-imidazole group. This arrangement creates a planar structure conducive to π-π stacking interactions with aromatic residues in protein binding pockets. The methyl group at the 5-position of the imidazole ring enhances hydrophobicity, potentially improving membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.28 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Low in water; soluble in DMSO |
Synthesis Methodologies
Conventional Routes
Synthesis typically involves coupling imidazole derivatives with benzothiazole precursors. A common approach utilizes:
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Condensation reactions: Reacting 2-aminothiophenol with 5-methyl-1H-imidazole-4-carbaldehyde in dichloromethane under reflux.
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Oxidative cyclization: Employing hydrogen peroxide or iodine to facilitate ring closure, yielding the benzothiazole framework.
Advanced Catalytic Methods
Recent innovations include ultrasonic-assisted synthesis using cerium(IV) ammonium nitrate (CAN) as a catalyst. This method reduces reaction times from hours to minutes while improving yields (up to 85%) . Key parameters:
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Solvent: Ethanol/water mixture
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Temperature: 50–60°C
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Ultrasonic frequency: 40 kHz
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound inhibits bacterial growth by disrupting DNA gyrase and topoisomerase IV. Against Staphylococcus aureus, it exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin.
| Cell Line | IC₅₀ (µg/mL) | Target Protein | Docking Score |
|---|---|---|---|
| MCF-7 (Breast) | 44.5 | 5WS1 | -9.8 kcal/mol |
| A549 (Lung) | 68.2 | EGFR | -8.3 kcal/mol |
Molecular docking reveals strong binding to the 5WS1 protein (involved in apoptosis regulation) via hydrogen bonds with Arg156 and hydrophobic interactions with Phe120 . The methyl-imidazole moiety enhances affinity by occupying a hydrophobic subpocket .
Pharmacological Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 40% in murine models. Sustained release over 72 hours ensures prolonged therapeutic effects.
Combination Therapies
Synergistic effects with doxorubicin (combination index = 0.32) suggest utility in reducing chemotherapeutic doses and mitigating side effects .
Research Advancements and Challenges
Recent Breakthroughs
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2025 Study: CAN-catalyzed synthesis under ultrasonication achieved a 92% yield reduction in byproducts .
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Structure-Activity Relationship (SAR): Modifying the imidazole’s methyl group to ethyl decreases potency by 60%, underscoring the importance of steric factors.
Limitations and Future Directions
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Toxicity Profiles: No in vivo toxicity data exist; acute oral LD₅₀ studies in rodents are pending.
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Formulation Stability: Degradation occurs at pH < 5, necessitating enteric coatings for oral administration.
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Target Identification: CRISPR-Cas9 screening is needed to map off-target interactions.
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